molecular formula C24H16N6O3S B5180895 5-(4-nitrophenyl)-2-phenyl-4-[(4-phenyl-1,3-thiazol-2-yl)diazenyl]-1H-pyrazol-3-one

5-(4-nitrophenyl)-2-phenyl-4-[(4-phenyl-1,3-thiazol-2-yl)diazenyl]-1H-pyrazol-3-one

Cat. No.: B5180895
M. Wt: 468.5 g/mol
InChI Key: YJVDCABAWGFRDO-UHFFFAOYSA-N
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Description

5-(4-nitrophenyl)-2-phenyl-4-[(4-phenyl-1,3-thiazol-2-yl)diazenyl]-1H-pyrazol-3-one is a complex organic compound that belongs to the class of azo compounds. These compounds are characterized by the presence of a nitrogen-nitrogen double bond (N=N) and are often used in various chemical and industrial applications due to their unique properties.

Preparation Methods

The synthesis of 5-(4-nitrophenyl)-2-phenyl-4-[(4-phenyl-1,3-thiazol-2-yl)diazenyl]-1H-pyrazol-3-one typically involves a multi-step process. The initial step often includes the diazotization of an aromatic amine, followed by coupling with a thiazole derivative. The reaction conditions usually require acidic or basic environments, and the use of solvents such as ethanol or methanol. Industrial production methods may involve the use of continuous flow reactors to ensure consistent product quality and yield.

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Reduction: The azo group can be reduced to form hydrazo compounds.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or sulfonation. Common reagents used in these reactions include hydrogen gas, catalysts like palladium or platinum, and acids like sulfuric acid or nitric acid. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

5-(4-nitrophenyl)-2-phenyl-4-[(4-phenyl-1,3-thiazol-2-yl)diazenyl]-1H-pyrazol-3-one has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of other complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Investigated for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the production of dyes and pigments due to its vibrant color properties.

Mechanism of Action

The mechanism of action of this compound involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to antimicrobial effects. The azo group can also participate in redox reactions, contributing to its biological activity. The specific pathways involved depend on the biological system being studied.

Comparison with Similar Compounds

Similar compounds include other azo compounds and thiazole derivatives. Compared to these, 5-(4-nitrophenyl)-2-phenyl-4-[(4-phenyl-1,3-thiazol-2-yl)diazenyl]-1H-pyrazol-3-one is unique due to its combination of a nitrophenyl group, a thiazole ring, and an azo linkage. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds.

References

Properties

IUPAC Name

5-(4-nitrophenyl)-2-phenyl-4-[(4-phenyl-1,3-thiazol-2-yl)diazenyl]-1H-pyrazol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H16N6O3S/c31-23-22(26-27-24-25-20(15-34-24)16-7-3-1-4-8-16)21(17-11-13-19(14-12-17)30(32)33)28-29(23)18-9-5-2-6-10-18/h1-15,28H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJVDCABAWGFRDO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CSC(=N2)N=NC3=C(NN(C3=O)C4=CC=CC=C4)C5=CC=C(C=C5)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H16N6O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

468.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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